2-Nonene chemical structure and bonding
2-Nonene chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Nonene (B1604614)
This guide provides a comprehensive overview of the chemical structure and bonding of 2-nonene, targeted at researchers, scientists, and professionals in drug development. It covers the molecule's isomeric forms, key quantitative data, and the experimental methodologies used for its characterization.
Molecular Structure and Isomerism
2-Nonene is an unsaturated hydrocarbon with the chemical formula C₉H₁₈.[1][2][3] As an alkene, its structure is characterized by a nine-carbon chain containing one carbon-carbon double bond originating at the second carbon. This positioning of the double bond gives rise to geometric isomerism, resulting in two distinct forms: cis-2-nonene (B43856) ((Z)-2-nonene) and trans-2-nonene ((E)-2-nonene).[4] These isomers exhibit different spatial arrangements of their alkyl groups relative to the double bond, which influences their physical and chemical properties.
Bonding and Hybridization
The bonding in 2-nonene can be understood through the principles of orbital hybridization. The two carbon atoms involved in the double bond are sp² hybridized. This hybridization results in a trigonal planar geometry around these carbons, with bond angles of approximately 120°. The double bond itself consists of one strong sigma (σ) bond, formed by the direct overlap of sp² hybrid orbitals, and one weaker pi (π) bond, resulting from the side-on overlap of unhybridized p orbitals. The remaining seven carbon atoms in the alkyl chain are sp³ hybridized, leading to a tetrahedral geometry with bond angles of approximately 109.5°.
Quantitative Data
The following tables summarize key quantitative data for the isomers of 2-nonene.
Table 1: General Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [5][6] |
Table 2: Physical Properties of 2-Nonene Isomers
| Property | cis-2-Nonene | trans-2-Nonene | Reference |
| CAS Number | 6434-77-1 | 6434-78-2 | [3][7] |
Table 3: ¹H NMR Chemical Shifts for trans-2-Nonene (90 MHz in CDCl₃)
| Assignment | Chemical Shift (ppm) |
| A | 5.44 |
| B | 5.37 |
| C | 1.95 |
| D | 1.64 |
| E | 1.49 to 1.09 |
| F | 0.89 |
Data sourced from ChemicalBook.[9]
Table 4: ¹³C NMR Chemical Shifts for 2-Nonene Isomers
| Carbon Atom | cis-2-Nonene (Z) | trans-2-Nonene (E) | Reference |
| C1 | 12.0 | 17.0 | [10] |
| C2 | 124.0 | 125.0 | [10] |
| C3 | 129.0 | 130.0 | [10] |
Note: The provided references give data for but-2-ene, which serves as a model for the expected shifts in 2-nonene due to the similar electronic environment around the double bond.
Experimental Protocols
The characterization of 2-nonene relies on several key analytical techniques. The following are detailed methodologies for these experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between the cis and trans isomers of 2-nonene by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Methodology:
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Sample Preparation: For a liquid sample like 2-nonene, a small amount (typically 0.5-1.0 mL) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.[10]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C detection. Standard acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[12]
-
Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.
-
Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS standard. The integration of ¹H signals provides the relative ratio of protons in different environments.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in 2-nonene, particularly the C=C double bond and C-H bonds.
Methodology:
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is crucial to subtract any absorbance from the crystal and the surrounding atmosphere.[13]
-
Sample Application: A small drop of liquid 2-nonene is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[14][15]
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[16]
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Characteristic absorption bands are identified. For 2-nonene, key absorbances include the C=C stretch (around 1650-1680 cm⁻¹), the =C-H stretch (around 3000-3100 cm⁻¹), and the sp³ C-H stretches (below 3000 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 2-nonene from a mixture and to determine its molecular weight and fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: The 2-nonene sample is typically diluted in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.[17] An internal standard may be added for quantitative analysis.[17]
-
GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and polarities.[18] The oven temperature is programmed to ramp up to ensure efficient separation.
-
MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[19]
-
Data Analysis: A mass spectrum is generated for each eluting component. The spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of 2-nonene (126 g/mol ). The fragmentation pattern provides structural information. The resulting data can be compared to spectral libraries for identification.[18]
Visualizations
The following diagrams illustrate the chemical structures of the cis and trans isomers of 2-nonene.
Caption: Chemical structure of cis-2-Nonene.
Caption: Chemical structure of trans-2-Nonene.
References
- 1. 2-Nonene [webbook.nist.gov]
- 2. 2-Nonene, (2E)- | C9H18 | CID 5364590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-2-Nonene [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. 2-Nonene, (2Z)- | C9H18 | CID 5364455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Non-2-ene | C9H18 | CID 33744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. scispace.com [scispace.com]
- 9. TRANS-2-NONENE(6434-78-2) 1H NMR [m.chemicalbook.com]
- 10. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Liquid State NMR for Organic Matter/Complex Mixtures | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 12. 1D liquid-state NMR experiments [researchpark.spbu.ru]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. agilent.com [agilent.com]
- 15. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. tdi-bi.com [tdi-bi.com]
- 18. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 19. scribd.com [scribd.com]
